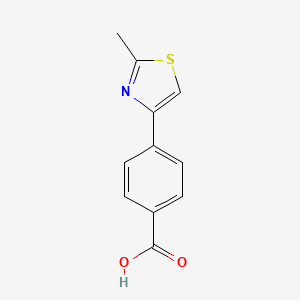

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

描述

Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Materials Science

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents and advanced materials. nih.govcymitquimica.com In medicinal chemistry, the thiazole nucleus is an essential component of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net This includes antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. nih.govcymitquimica.comresearchgate.net The versatility of the thiazole scaffold is highlighted by its presence in well-established drugs such as the antibiotic penicillin and the antiretroviral agent ritonavir. nih.govcymitquimica.com

Beyond its medicinal applications, the thiazole core is also integral to the field of materials science. Its derivatives are utilized as vulcanizing accelerators and are important in the development of cyanine (B1664457) dyes used as photographic sensitizers. nih.gov The aromatic nature and the presence of heteroatoms in the thiazole ring contribute to its unique electronic properties, making it a valuable component in the design of functional materials. cymitquimica.com

Overview of Benzoic Acid Derivatives as Core Structures in Bioactive Compounds

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group. This structural motif is prevalent in a vast array of biologically active compounds and serves as a crucial building block in the synthesis of pharmaceuticals. preprints.orgmdpi.com The carboxylic acid group can participate in various interactions, including hydrogen bonding, which is often critical for the binding of a drug to its biological target.

Naturally occurring compounds such as vanillin (B372448) and gallic acid contain the benzoic acid moiety, which contributes to their biological activities. preprints.org In the pharmaceutical industry, benzoic acid derivatives are found in drugs with diverse therapeutic applications, including diuretics like furosemide, and have been investigated for their potential as anticancer agents. preprints.orgmdpi.com Furthermore, due to their antimicrobial properties, benzoic acid and its salts are widely used as preservatives in food, cosmetics, and pharmaceutical formulations. nih.gov

Rationale for Focusing on 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid in Contemporary Research

The compound this compound has emerged as a molecule of interest in contemporary research primarily due to its role as a key synthetic intermediate in the development of potent enzyme inhibitors. researchgate.netnih.gov Specifically, this compound is a building block for the synthesis of inhibitors of Fatty Acid Amide Hydrolase (FAAH). researchgate.netnih.gov FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. researchgate.netnih.gov

The inhibition of FAAH leads to an increase in the endogenous levels of these signaling molecules, a therapeutic strategy being explored for the management of pain, inflammation, and neurological disorders. researchgate.netnih.gov The structural framework of this compound provides a versatile scaffold that can be chemically modified to create a library of derivatives with the potential to selectively and potently inhibit FAAH and other therapeutic targets. researchgate.netnih.gov Its utility as a precursor for more complex, biologically active molecules underscores its importance in medicinal chemistry research.

Chemical Compound Data

Below are interactive data tables detailing the properties of the compounds discussed in this article.

属性

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJHTTLXERQUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349600 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294620-60-3 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Methyl 1,3 Thiazol 4 Yl Benzoic Acid and Analogues

Established Synthetic Routes for the Thiazole (B1198619) Moiety

The formation of the thiazole ring is a cornerstone of the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid. Classical and contemporary methods are employed to construct this pivotal heterocyclic system.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and widely used method for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of this compound, this would typically involve the reaction of a 2-halo-1-(4-carboxyphenyl)ethan-1-one derivative with thioacetamide (B46855).

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the substituents on both the α-haloketone and the thioamide.

Adaptations of the Hantzsch synthesis often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. One-pot multicomponent procedures have been developed where the α-haloketone is generated in situ, or where the reaction is catalyzed by solid supports or promoted by microwave irradiation. libretexts.orggoogle.com For instance, a one-pot, three-component reaction can be employed using a ketone, a halogenating agent, and a thioamide.

| Reactants | Catalyst/Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea (B124793), Substituted Benzaldehydes | Silica supported tungstosilisic acid / EtOH/Water | 65 | - | 79-90 | libretexts.org |

| α-Bromo-1,3-diketones, Thioamides | Solvent-free | 70-80 | 2 | High | uomustansiriyah.edu.iq |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Methanol (Microwave) | 90 | 0.5 | up to 95 |

Table 1. Examples of Hantzsch Thiazole Synthesis and its Adaptations.

Multicomponent Reaction Strategies for Thiazole Formation

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like thiazole derivatives in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of substituted thiazoles. hakon-art.comijcce.ac.ir

A notable example is a one-pot, three-component reaction involving an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. tcichemicals.com For the synthesis of the target molecule, a conceivable MCR could involve 4-formylbenzoic acid, thioacetamide, and a suitable third component that facilitates the cyclization to the desired 2-methyl-4-(4-carboxyphenyl)thiazole.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Scope | Reference |

| Oxo components | Primary amines | Thiocarboxylic acids | Isocyanide | 2,4-Disubstituted thiazoles | tcichemicals.com |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide | Substituted pyrazole-4-carbaldehyde | Orthophosphoric acid / Acetonitrile | 2-Hydrazinyl-4-aryl-thiazole derivatives | ijcce.ac.ir |

Table 2. Examples of Multicomponent Reactions for Thiazole Synthesis.

Approaches for Introducing the Benzoic Acid Functionality

The introduction of the benzoic acid group at the 4-position of the 2-methylthiazole (B1294427) ring is a critical step. This can be achieved either by starting with a pre-functionalized building block or by functionalizing the thiazole ring at a later stage.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are particularly well-suited for connecting the thiazole ring to the benzoic acid moiety. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a halothiazole with a boronic acid derivative in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of this compound, a common strategy is the Suzuki-Miyaura coupling of 4-bromo-2-methylthiazole (B1272499) with 4-carboxyphenylboronic acid or its corresponding ester. rsc.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Various palladium sources like Pd(OAc)₂, Pd(PPh₃)₄, and palladacycles have been successfully employed. libretexts.orgsigmaaldrich.com

Direct C-H arylation is another modern palladium-catalyzed approach that avoids the pre-functionalization of the thiazole ring. This method involves the direct coupling of a C-H bond on the thiazole with an aryl halide, such as methyl 4-bromobenzoate. rsc.orgrsc.org The regioselectivity of the C-H activation (at C2, C4, or C5) can often be controlled by the choice of ligands and reaction conditions. rsc.org

| Thiazole Substrate | Coupling Partner | Catalyst System (Catalyst, Ligand, Base) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-2,4'-bithiazole | Arylboronic acid | Pd(OAc)₂ / dppf / KOAc | 1,4-Dioxane | 110 | - | rsc.org |

| 4-Bromobenzoic acid | Phenylboronic acid | Carbapalladacycle complex / - / - | - | - | - | derpharmachemica.com |

| Benzo[1,2-d:4,5-d′]bis( synarchive.comrsc.orgrsc.orgthiadiazole) | Bromo(iodo)arenes | Pd(OAc)₂ / P(But)₂MeHBF₄ / PivOK | Toluene | 110-130 | Moderate | rsc.org |

Table 3. Examples of Palladium-Catalyzed Coupling Reactions for Arylthiazole Synthesis.

Carboxylation Strategies

Direct carboxylation of the thiazole ring presents an alternative and atom-economical route to the benzoic acid functionality. One approach involves the formation of an organometallic intermediate, such as a Grignard reagent, from a halothiazole, which is then quenched with carbon dioxide (CO₂). For instance, 4-bromo-2-methylthiazole can be converted to its Grignard reagent by treatment with magnesium, followed by reaction with CO₂ to afford the desired carboxylic acid after acidic workup.

More recent developments include palladium-catalyzed carboxylation reactions that can directly functionalize a C-H bond with CO₂. While this methodology is still evolving, theoretical studies have investigated the mechanism of palladium-catalyzed carboxylation of heterocycles like thiophene, providing a basis for its potential application to thiazole systems. mdpi.com

| Substrate | Reagent 1 | Reagent 2 | Product | General Approach |

| 4-Bromo-2-methylthiazole | Mg | CO₂ | This compound | Grignard Reaction |

| 2-Methyl-4-phenylthiazole | Pd catalyst | CO₂ | This compound | Direct C-H Carboxylation |

Table 4. Conceptual Carboxylation Strategies.

Total Synthesis of this compound

A plausible total synthesis of this compound can be designed by combining the aforementioned methodologies. A common and efficient route starts with the synthesis of a suitable α-haloketone precursor, followed by a Hantzsch thiazole synthesis, and concluding with the unmasking or formation of the carboxylic acid group.

A representative synthetic sequence, drawing parallels from the synthesis of the structurally related drug Febuxostat, is as follows:

Preparation of the α-Haloketone: The synthesis can commence from 4-cyanotoluene. Friedel-Crafts acylation with chloroacetyl chloride would yield 2-chloro-1-(4-cyanophenyl)ethan-1-one.

Hantzsch Thiazole Synthesis: The resulting α-chloroketone is then condensed with thioacetamide in a suitable solvent like ethanol (B145695) to form 4-(4-cyanophenyl)-2-methylthiazole.

Hydrolysis of the Nitrile: The final step involves the hydrolysis of the cyano group to the carboxylic acid. This is typically achieved under acidic or basic conditions, for example, by heating with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, to afford this compound.

Alternatively, a palladium-catalyzed coupling approach could be employed in the total synthesis. This would involve the initial synthesis of 4-bromo-2-methylthiazole via the Hantzsch reaction of bromoacetyl bromide and thioacetamide. Subsequently, a Suzuki-Miyaura coupling with 4-(methoxycarbonyl)phenylboronic acid would yield methyl 4-(2-methyl-1,3-thiazol-4-yl)benzoate. The final step would be the hydrolysis of the ester to the desired carboxylic acid.

These synthetic strategies offer flexibility and can be optimized to achieve high yields and purity of the target compound, this compound.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is a key area of research, enabling the exploration of this chemical space for various applications. Methodologies focus on modifying the thiazole ring, derivatizing the benzoic acid functional group, creating positional isomers, and constructing complex hybrid molecules.

Modifications on the Thiazole Ring (e.g., 2-substituted, 4-substituted, 5-substituted)

The thiazole ring is a common feature in many biologically active compounds, and methods for its substitution are well-established. Modifications to the thiazole ring of the parent compound can be achieved by selecting appropriately substituted starting materials for a Hantzsch-type thiazole synthesis or by post-synthetic modification.

2-Substituted Analogues: The methyl group at the 2-position originates from the thioamide component in the classical Hantzsch synthesis. By using different thioamides, a variety of substituents can be introduced at this position. For example, using thiourea instead of thioacetamide would lead to a 2-amino-thiazole derivative. bepls.com Subsequent reactions on this amino group can provide a diverse library of 2-substituted analogues.

4-Substituted Analogues: The phenylbenzoic acid moiety at the C4 position is typically introduced via an α-haloketone. Synthesizing analogues with different groups at this position involves using differently substituted α-haloketones in the cyclization reaction.

5-Substituted Analogues: The C5 position of the thiazole ring is unsubstituted in the parent molecule. Introducing substituents at this position can be accomplished by using α-haloketones that are themselves substituted at the α-carbon. For instance, the synthesis of (2-morpholino-4-(4-methylphenyl)thiazol-5-yl)(naphthalene-1-yl)methanone highlights how a naphthoyl group can be installed at the C5 position. researchgate.net

| Position | General Strategy | Example Precursor | Resulting Moiety | Citation |

|---|---|---|---|---|

| 2-Position | Varying the thioamide/thiourea component in Hantzsch synthesis. | Thiourea | 2-amino-thiazole | bepls.com |

| 4-Position | Utilizing different α-haloketones. | 2-bromo-1-(biphenyl-4-yl)ethan-1-one | 4-(biphenyl-4-yl)-thiazole | researchgate.net |

| 5-Position | Using α-substituted α-haloketones. | 2-bromo-1-(4'-carboxyphenyl)-2-(naphthalen-1-yl)ethan-1-one | 4-(4-carboxyphenyl)-5-(naphthalen-1-yl)-thiazole | researchgate.net |

Derivatization at the Benzoic Acid Moiety (e.g., esterification, amidation, thioureides)

The carboxylic acid group of the benzoic acid moiety is a prime site for derivatization, allowing for the formation of esters, amides, and other related functional groups.

Esterification: The formation of esters from this compound can be readily achieved through methods like the Fischer-Speier esterification. wikipedia.org This typically involves refluxing the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu To improve reaction efficiency, microwave-assisted organic synthesis (MAOS) can be employed, which often leads to reduced reaction times and higher yields. usm.my For example, 4-fluoro-3-nitrobenzoic acid has been successfully esterified with various alcohols under sealed-vessel microwave conditions. usm.my

Amidation: Amides are commonly synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, direct amidation methods using coupling agents or catalysts have been developed. For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of benzoic acids with amines, offering high yields under relatively mild conditions. researchgate.net Another approach is the direct C-H amidation of the benzoic acid ring using sulfonyl azides with an iridium catalyst, which can introduce amino groups at positions ortho to the carboxyl group. ibs.re.kr

Thioureides: The synthesis of thioureide derivatives often begins with the conversion of the carboxylic acid to an acid hydrazide. This hydrazide can then react with an isothiocyanate to form a thiosemicarbazide, which is a precursor to various heterocyclic systems. For example, phenylacetic acid hydrazide can be condensed with arylisothiocyanates to produce 1,4-substituted thiosemicarbazides. mdpi.com

| Derivative | Reaction Type | Key Reagents | General Conditions | Citation |

|---|---|---|---|---|

| Ester | Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Reflux or Microwave Irradiation | wikipedia.orgusm.my |

| Amide | Acid Chloride Formation & Amination | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Two-step reaction, often in aprotic solvents. | researchgate.net |

| Amide | Direct Catalytic Amidation | Amine (R-NH₂), TiF₄ (catalyst) | One-pot reaction, typically in refluxing toluene. | researchgate.net |

| Thiosemicarbazide | Hydrazide Formation & Condensation | 1. Hydrazine 2. Isothiocyanate (R-NCS) | Multi-step synthesis. | mdpi.com |

Isomeric Forms and Positional Isomers (e.g., 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid)

Several positional isomers of the title compound exist, where the substitution pattern on either the thiazole or the benzene (B151609) ring is altered. The synthesis of these isomers relies on using isomeric starting materials.

Isomers of the Benzoic Acid Moiety: To synthesize isomers like 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 28077-41-0) or 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8), one would start with the corresponding isomeric bromo- or chloro-substituted benzoyl chloride or benzonitrile, which is then elaborated into the final thiazole-containing structure. guidechem.comsigmaaldrich.com

Isomers of the Thiazole Moiety: An important isomer is 4-(4-methyl-1,3-thiazol-2-yl)benzoic acid (CAS 933709-38-7). nih.gov In this case, the connectivity is reversed: the benzoic acid is attached to the C2 position of the thiazole, and the methyl group is at C4. Its synthesis would involve a Hantzsch-type reaction between a thioamide derived from 4-aminobenzoic acid and an α-haloketone like chloroacetone. Another related isomer is 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid , where an amino linker connects the two rings. cymitquimica.com

| Compound Name | CAS Number | Key Structural Difference | Citation |

|---|---|---|---|

| 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 28077-41-0 | Benzoic acid substituted at meta-position. | guidechem.com |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 65032-66-8 | Benzoic acid substituted at ortho-position. | guidechem.comsigmaaldrich.com |

| 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid | 933709-38-7 | Connectivity reversed; benzoic acid at C2, methyl at C4. | nih.gov |

| 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzoic acid | Not specified | Amino linker between thiazole and benzoic acid rings. | cymitquimica.com |

Hybrid Molecules Incorporating this compound Scaffolding

Molecular hybridization is a strategy where two or more pharmacophores are combined into a single molecule. The 4-(thiazol-4-yl)benzoic acid scaffold is a valuable building block for creating such hybrids.

Quinazolinone Hybrids: The parent benzoic acid can be prepared by reacting 2-methyl-4(H)-3,1-benzoxazin-4-one with p-aminobenzoic acid, which itself forms a hybrid structure. researchgate.net Further derivatization of the resulting 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid at the carboxylic acid group yields a variety of ester-based hybrid molecules. researchgate.net

Oxadiazole and Triazole Hybrids: The benzoic acid moiety can be used to construct other heterocyclic rings. For example, benzoic acids can be converted into 1,2,4-oxadiazole (B8745197) rings. researchgate.net Similarly, the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been reported, showcasing the utility of the benzoic acid core in creating complex heterocyclic systems. nih.gov

Thiazolidinone Hybrids: Thiazolidinones are another class of heterocycles often hybridized with other scaffolds. mdpi.com A series of novel hybrids combining thiazolidinedione and 1,3,4-oxadiazole (B1194373) moieties has been synthesized, demonstrating a strategy that could be adapted to the title compound. rsc.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to make chemical synthesis more environmentally benign. Key strategies include the use of safer solvents, recyclable catalysts, and solvent-free reaction conditions.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product purification. This approach is particularly effective for condensation reactions.

Catalyst-Mediated Condensation: The synthesis of thiazoles via the Hantzsch reaction is a condensation process. Green approaches to this synthesis have been developed using recyclable catalysts under solvent-free conditions. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation, with the latter often providing higher yields in shorter times. bepls.com

PTSA-Catalyzed Reactions: p-Toluenesulfonic acid (PTSA) is an economical and effective catalyst for various organic transformations under solvent-free conditions. It has been successfully used to catalyze the synthesis of 1,3,5-triarylbenzenes from acetophenones without any solvent or metal catalyst, a methodology whose principles could be applied to the acid-catalyzed cyclocondensation step in the synthesis of the title compound. rsc.org

Catalyst-Free or Organocatalytic Methods

The synthesis of this compound and its analogues can be achieved through various methodologies that circumvent the need for metal catalysts, aligning with the principles of green chemistry. These methods primarily rely on the inherent reactivity of the starting materials under specific conditions or the use of small organic molecules as catalysts.

One of the most prominent catalyst-free approaches for thiazole synthesis is the Hantzsch thiazole synthesis. This method traditionally involves the condensation of an α-haloketone with a thioamide. While often conducted with a basic catalyst, the reaction can proceed without any catalyst, particularly with reactive substrates or under forcing conditions such as microwave irradiation. organic-chemistry.orgbepls.comfigshare.com For the synthesis of this compound, this would involve the reaction of a 4-(2-haloacetyl)benzoic acid derivative with thioacetamide.

Recent advancements have focused on developing milder and more efficient catalyst-free protocols. For instance, the reaction of α-diazoketones with thiourea in polyethylene (B3416737) glycol (PEG-400) at elevated temperatures has been reported to produce 2-aminothiazoles in good yields without a catalyst. bepls.com Another approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds in water, a green and readily available solvent. bepls.com

Organocatalysis has also emerged as a powerful tool for the synthesis of thiazole derivatives. Chiral phosphoric acids, for example, have been employed in enantioselective Hantzsch-type reactions to produce dihydropyridines, and similar principles can be applied to thiazole synthesis. nih.gov These catalysts operate through hydrogen bonding and proton transfer, activating the substrates and controlling the stereochemical outcome of the reaction. While specific organocatalytic methods for this compound are not extensively documented, the general applicability of organocatalysts in promoting the key bond-forming steps of thiazole synthesis is well-established. organic-chemistry.org

A notable catalyst-free method involves the heterocyclization reaction of α-chloroglycinates with thiobenzamides or thioureas, which provides access to 2,4-disubstituted-5-acylamino-1,3-thiazoles under mild conditions. researchgate.net This highlights the potential for catalyst-free pathways in the synthesis of structurally diverse thiazole derivatives.

The following table summarizes various catalyst-free and organocatalytic methods applicable to the synthesis of thiazole rings, which are core to the structure of this compound and its analogues.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Key Features |

| α-Haloketone | Thioamide | Microwave, no catalyst | 2,4-Disubstituted thiazole | Rapid, efficient |

| α-Diazoketone | Thiourea | PEG-400, 100 °C | 2-Aminothiazole | Catalyst-free, good yields |

| Dithiocarbamate | α-Halocarbonyl | Water, reflux | 2,4-Disubstituted thiazole | Green solvent, catalyst-free |

| Aldehyde | Amine, Elemental Sulfur | Molecular Oxygen | Substituted thiazole | Green oxidant |

| α-Chloroglycinate | Thiobenzamide/Thiourea | No catalyst | 2,4-Disubstituted-5-acylamino-1,3-thiazole | Mild conditions |

The selection of a specific catalyst-free or organocatalytic method would depend on the desired substitution pattern of the final thiazole product and the availability of the starting materials. These approaches offer significant advantages in terms of reduced environmental impact and simplified purification procedures.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining the precise arrangement of atoms within a molecule.

¹H-NMR: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, one would expect to observe distinct signals for the methyl protons, the thiazole (B1198619) ring proton, and the protons of the benzene (B151609) ring. The chemical shifts, splitting patterns (singlets, doublets, etc.), and integration values would be crucial for confirming the substitution pattern. At the time of this writing, no experimental ¹H-NMR data for this specific compound has been published in the reviewed literature.

¹³C-NMR: This method detects the carbon framework of a molecule. For the target compound, distinct signals would be anticipated for the methyl carbon, the thiazole ring carbons, the carbons of the benzoic acid moiety (including the carboxyl carbon), and the quaternary carbons. The chemical shifts of these signals are indicative of their electronic environment. As with ¹H-NMR, specific experimental ¹³C-NMR data for this compound is not currently available in the public domain.

Interactive Data Table: Predicted NMR Data Note: The following table is based on computational predictions and general knowledge of similar structures, as experimental data is unavailable.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-CH | 7.0 - 8.0 | 110 - 125 |

| Benzoic-CH | 7.5 - 8.5 | 125 - 135 |

| Thiazole-CH₃ | 2.5 - 3.0 | 15 - 25 |

| COOH | 10.0 - 13.0 (broad) | 165 - 175 |

| Thiazole-C (quaternary) | - | 140 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 219.26 g/mol . nih.govguidechem.com In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 219. Characteristic fragmentation would likely involve the loss of the carboxyl group (COOH), the methyl group (CH₃), and potentially cleavage of the bond between the thiazole and benzene rings. A detailed analysis of these fragments would help to piece together the molecular structure. However, specific experimental mass spectrometry data detailing the fragmentation pattern is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid, which would be a broad band typically in the range of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1680-1710 cm⁻¹.

C=N stretch of the thiazole ring, likely in the 1600-1650 cm⁻¹ region.

C=C stretches of the aromatic and thiazole rings, in the 1450-1600 cm⁻¹ region.

C-H stretches of the aromatic ring and methyl group, typically above and below 3000 cm⁻¹, respectively.

While the NIST Chemistry WebBook provides IR spectra for related compounds like 4-methylbenzoic acid, no experimental IR spectrum for this compound is currently available. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The presence of the conjugated system formed by the thiazole ring and the benzoic acid moiety would lead to absorption in the UV region. One would expect to observe one or more absorption maxima (λ_max) corresponding to π → π* transitions. The exact wavelength of these absorptions would provide insight into the electronic structure of the molecule. For instance, benzoic acid itself shows a λ_max around 230 nm. researchgate.net The extended conjugation in the target molecule would likely shift this to a longer wavelength. However, no specific experimental UV-Vis data for this compound has been found in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. This would unambiguously confirm the connectivity and conformation of the molecule in the solid state. To date, no published crystal structure for this compound is available in crystallographic databases.

Computational Chemistry and Theoretical Studies on 4 2 Methyl 1,3 Thiazol 4 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. mgesjournals.com For 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, DFT calculations, often using a basis set like B3LYP/6-311G, are employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry). nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. The optimized structure serves as the foundation for most other computational analyses. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO-LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a framework for understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Absolute Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Absolute Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Absolute Softness (σ) | 1 / η | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative measure of a molecule's chemical behavior.

For this compound, the HOMO is expected to be distributed over the electron-rich thiazole (B1198619) ring, while the LUMO is likely concentrated on the electron-withdrawing benzoic acid moiety. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values:

Red: Regions of most negative electrostatic potential (electron-rich), indicating favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential (electron-poor), indicating favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, identifying these as nucleophilic centers. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), highlighting its high acidity and electrophilic nature.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, twisting) to the peaks observed in experimental spectra. scirp.org This analysis is crucial for confirming the molecular structure and understanding the bonding within the molecule. mdpi.com

Key expected vibrational frequencies for this compound are detailed below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretching | 3400-3600 (broad) mdpi.com |

| C=O stretching | 1690-1800 scirp.org | |

| C-O stretching | 1210-1320 | |

| Aromatic Rings | C-H stretching | 3000-3100 mdpi.com |

| C=C stretching | 1400-1600 | |

| Methyl Group | C-H stretching | 2850-2960 |

This table presents the characteristic vibrational frequencies anticipated for the main functional groups in this compound, as would be predicted by DFT calculations.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These predicted values can be compared with experimental NMR data to validate the molecule's structure. The calculations provide insight into the electronic environment of each atom. For example, protons attached to the aromatic rings are expected to appear in the 7-8.5 ppm range in the ¹H NMR spectrum, while the methyl group protons would be found further upfield. rsc.orgchemicalbook.com The carboxylic acid proton is typically highly deshielded, appearing above 10 ppm. chemicalbook.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to:

Explore its conformational landscape, particularly the rotation around the single bond connecting the thiazole and phenyl rings.

Analyze its flexibility and how its shape changes in different environments.

Study its interactions with solvent molecules, such as water, to understand its solubility and how it behaves in a biological medium.

This information is vital for understanding how the molecule might adapt its shape to fit into the binding site of a protein.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net

The process involves placing the this compound molecule into the active site of a target protein and calculating the binding affinity, usually expressed as a docking score. A lower (more negative) score typically indicates a more favorable binding interaction. Docking studies would likely reveal that:

The carboxylic acid group is a key player in forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine.

The aromatic phenyl and thiazole rings could engage in π-π stacking or hydrophobic interactions with residues such as phenylalanine, tyrosine, or tryptophan.

These studies can generate hypotheses about the biological targets of this compound and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in medicinal chemistry for predicting the biological activity of chemical compounds. This approach establishes a mathematical correlation between the chemical structure of a molecule and its biological effect. For this compound and its analogs, QSAR studies are instrumental in forecasting their potential therapeutic activities and guiding the synthesis of more potent derivatives.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, a wealth of research has been conducted on broader classes of thiazole derivatives. These studies provide a foundational understanding of the structural features that govern the biological activities of these compounds, which can be extrapolated to understand the potential behavior of this compound.

Generic QSAR models for thiazole derivatives often investigate a range of biological endpoints, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities. laccei.orgresearchgate.netnih.gov These models are typically developed using a series of known thiazole-containing compounds and their experimentally determined biological activities.

The general workflow for such a QSAR study involves:

Data Set Selection: A series of thiazole derivatives with known biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods are employed to build a mathematical model that links the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). imist.ma

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation methods. imist.ma

Detailed Research Findings

Research on various thiazole derivatives has highlighted the importance of specific molecular descriptors in determining their biological activity. For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors revealed that a combination of topological and electronic descriptors could effectively model their inhibitory activity. laccei.org The resulting model demonstrated a good correlation coefficient, indicating its predictive capability. laccei.org

Another study focusing on thiazole derivatives as PIN1 inhibitors utilized 2D-QSAR modeling to explain the origin of their activity and to design new, more potent compounds. imist.ma This research successfully developed models using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. The MLR model identified four key descriptors: Molar Refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and a topological descriptor (J). imist.ma The ANN model showed even better performance, highlighting the potential of non-linear methods in capturing complex structure-activity relationships. imist.ma

Furthermore, QSAR models have been developed for thiazole derivatives targeting antimicrobial activity. researchgate.net These studies have shown that electrostatic effects can be dominant in determining the binding affinities of these compounds. researchgate.net

The table below presents a hypothetical set of descriptors that could be used in a QSAR study of this compound and its analogs, based on the types of descriptors commonly employed in studies of thiazole derivatives.

| Descriptor Type | Descriptor | Description |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | |

| Dipole Moment | Measure of the polarity of the molecule | |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group |

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water |

| Topological | Wiener Index | A distance-based topological index |

| Balaban J index | A topological index that considers the size and branching of a molecule |

The following table illustrates a hypothetical QSAR equation that could be derived from such a study. The equation relates the biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) to a set of molecular descriptors.

| Statistical Method | QSAR Equation |

| Multiple Linear Regression (MLR) | pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε |

In this equation, β0 is the intercept, β1, β2, etc., are the regression coefficients for each descriptor, and ε is the error term. The values of these coefficients would indicate the relative importance of each descriptor in influencing the biological activity. For example, a positive coefficient for a descriptor would suggest that an increase in the value of that descriptor leads to an increase in biological activity.

The insights gained from such QSAR models are invaluable for the rational design of new therapeutic agents. By understanding which structural modifications are likely to enhance activity, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Investigation of Biological Activities and Pharmacological Potential

Antimicrobial Properties

The thiazole (B1198619) and benzoic acid moieties are known pharmacophores that contribute to antimicrobial effects. Investigations into derivatives have explored their efficacy against a range of pathogenic microbes.

Derivatives incorporating the thiazole or benzoic acid framework have demonstrated notable antibacterial activity. Studies on related structures, such as thiazolidinones and other benzoic acid derivatives, show efficacy against both Gram-positive and Gram-negative bacteria.

For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids exhibited good antibacterial activity, particularly against multidrug-resistant Gram-positive clinical isolates, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov Similarly, newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives have shown promise. nih.gov Specifically, benzo[d]thiazole derivatives displayed significant antibacterial activities (MIC 50–75 μg/mL) against all tested strains, suggesting that the benzannelated modification enhances antimicrobial action. nih.gov

Other research on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid found that the potential antimicrobial effect was mainly observed against Gram-positive bacteria. mdpi.com One compound in this series, featuring a 5-nitro-2-furoyl moiety, showed high bioactivity with MIC values ranging from 1.95 to 15.62 µg/mL. mdpi.com In another study, pyrazole-derived hydrazones, which share structural similarities, were identified as potent growth inhibitors of drug-resistant Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Multidrug-resistant Gram-positive bacteria | 2 - 4 | nih.gov |

| Benzo[d]thiazole derivatives | Methicillin-resistant S. aureus (MRSA), E. coli | 50 - 75 | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15) | Gram-positive bacteria | 1.95 - 15.62 | mdpi.com |

| Pyrazole-derived hydrazones | Drug-resistant S. aureus, A. baumannii | As low as 0.39 | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | S. aureus, A. xylosoxidans | 3.9 | researchgate.net |

The antifungal potential of this chemical family has also been investigated. Structural development of 1,3-thiazole derivatives has led to compounds with activity against fungal strains. nih.gov For example, a derivative with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety showed moderate antifungal activity against Aspergillus niger. nih.gov In another study, certain derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated a slight antifungal effect against yeast-like fungi of the Candida genus, though their minimum fungicidal concentration (MFC) values exceeded 1000 µg/mL. mdpi.com

| Compound/Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1,3-Thiazole derivative (Compound 12) | Aspergillus niger | Moderate activity | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives | Candida species | Slight effect (MFC > 1000 µg/mL) | mdpi.com |

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, with thiazole-containing compounds being a significant area of focus. nih.gov Thiazolidin-4-one, a saturated form of thiazole, is a core structure in many synthetic compounds evaluated for antitubercular properties. researchgate.netnih.gov A review of thiazolidin-4-ones highlighted several derivatives with potent activity against Mycobacterium tuberculosis H37Rv, with MICs ranging from 0.05-0.2 μg/mL. nih.gov

Specifically, pyrrole-thiazolidin-4-one hybrids containing a thiazole moiety have been identified as promising antitubercular agents. mdpi.com Compounds with a 5-methylthiazole (B1295346) group were found to be more active than those with a 4-methylthiazole (B1212942) moiety, with the most active derivatives exhibiting an MIC of 0.5 µg/mL against the Mtb H37Rv strain. mdpi.com Furthermore, research into benzoic acid derivatives has shown that they possess antimycobacterial activity, which can be enhanced by introducing electron-withdrawing groups into the aromatic ring. mdpi.com Nitrobenzoates, in particular, have demonstrated very interesting antitubercular activity that warrants further exploration. mdpi.com

| Compound/Derivative Class | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives (Compounds 82c, 82d, 84) | M. tuberculosis H37Rv | 0.05 - 0.2 µg/mL | nih.gov |

| Pyrrole-thiazolidin-4-one hybrids (Compounds 48a, 48k) | M. tuberculosis H37Rv | 0.5 µg/mL | mdpi.com |

| Pyrazolylpyrazoline derivatives (Compounds 9k, 9o) | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR strains of MTB | 11 µg/mL | mdpi.com |

Antiviral Activity

Thiazole-based compounds, known as thiazolides, and benzoic acid derivatives have been investigated for their antiviral properties. Thiazolides have demonstrated a broad spectrum of activity against viruses such as hepatitis B, hepatitis C, influenza A, and SARS-CoV-2. liverpool.ac.uk Their therapeutic use, however, can be limited by poor physicochemical properties. liverpool.ac.uk

In a cell-based study, a specific benzoic acid derivative, NC-5, was found to possess antiviral activity against influenza A viruses, including an oseltamivir-resistant strain. nih.gov NC-5 inhibited the H1N1 and H1N1-H275Y strains with 50% effective concentrations (EC50) of 33.6 μM and 32.8 μM, respectively. nih.gov The mechanism of action appeared to involve the inhibition of neuraminidase activity, which affects virus release. nih.gov

Antioxidant Activity and Mechanisms of Action

Antioxidant molecules can neutralize harmful free radicals in the body. preprints.org The antioxidant potential of compounds related to 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has been evaluated through various chemical assays.

The ability of a compound to donate a hydrogen atom is a key factor in its radical scavenging activity, which can be measured using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. nih.gov

A study on fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids, which are structurally analogous to the thiazole target, demonstrated significant antioxidant properties. mdpi.com The parent thioether derivative, in particular, showed high radical scavenging effects in both DPPH and ABTS assays. mdpi.com At a concentration of 100 µg/mL, this compound exhibited 89.95% scavenging in the DPPH assay and 88.59% in the ABTS assay. mdpi.com The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was 55.59 µg/mL. mdpi.com

Studies on various hydroxybenzoic acids have confirmed that the degree and position of hydroxylation on the benzoic acid ring significantly influence antioxidant capabilities. nih.gov For example, dihydroxybenzoic acids generally show stronger activity than monohydroxybenzoic acid. nih.gov

| Compound/Derivative Class | Assay | Activity | Reference |

|---|---|---|---|

| 4-(1H-triazol-1-yl)benzoic acid hybrid (thioether parent) | DPPH | 89.95 ± 0.34% scavenging at 100 µg/mL (IC50 = 55.59 µg/mL) | mdpi.com |

| 4-(1H-triazol-1-yl)benzoic acid hybrid (thioether parent) | ABTS | 88.59 ± 0.13% scavenging at 100 µg/mL | mdpi.com |

| Gallic acid hydrate | ABTS | IC50 = 1.03 ± 0.25 µg/mL | nih.gov |

| Caffeic acid | ABTS | IC50 = 1.59 ± 0.06 µg/mL | nih.gov |

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance. cmu.ac.th The principle of this assay is based on the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPZ) to its ferrous (Fe²⁺) form in the presence of antioxidant compounds, which results in a colored product that can be measured spectrophotometrically. cmu.ac.th This assay evaluates the ability of a compound to act as an electron donor. mdpi.com

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a key process by which antioxidant compounds neutralize free radicals. nih.govresearchgate.net In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. nih.gov The efficiency of the HAT mechanism is often evaluated by calculating the bond dissociation enthalpy (BDE) of the hydrogen-donating group (e.g., a phenolic hydroxyl or an amine group). mdpi.comnih.gov A lower BDE value indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant activity via the HAT mechanism. frontiersin.org

For thiazole derivatives, particularly those containing phenolic or hydrazone moieties, the HAT mechanism is considered a significant pathway for their antioxidant action. nih.govnih.gov Computational studies on various phenolic thiazoles have shown that the presence of electron-donating or electron-withdrawing groups can influence the BDE of the O-H or N-H bonds, thereby modulating their antioxidant potential. nih.govnih.gov While direct experimental or computational data on the HAT mechanism for this compound is not available, the presence of the thiazole ring and the benzoic acid moiety suggests that it may participate in radical scavenging, although likely to a lesser extent than derivatives containing more labile hydrogen atoms like phenols or thiols. mdpi.comnih.gov

Sequential Electron Transfer Proton Transfer (SETPT) Mechanisms

The Sequential Electron Transfer Proton Transfer (SETPT) mechanism is another pathway through which antioxidant compounds can exert their effects. researchgate.netfrontiersin.org This mechanism involves two distinct steps: first, the antioxidant molecule transfers an electron to the free radical, forming a radical cation. In the second step, this radical cation deprotonates to yield a neutral radical and a proton. frontiersin.org The feasibility of the SETPT mechanism is assessed by the ionization potential (IP) and the proton dissociation enthalpy (PDE). frontiersin.org

Theoretical studies on various heterocyclic compounds, including those with structures related to thiazoles, have investigated the potential for antioxidant activity via the SETPT mechanism. mdpi.comfrontiersin.org These studies often use computational methods like Density Functional Theory (DFT) to calculate the relevant thermochemical parameters in different solvent environments. researchgate.netfrontiersin.org For many phenolic antioxidants, the SETPT mechanism is generally considered less favorable than the HAT or SPLET mechanisms. nih.gov There is currently no specific research available that investigates the SETPT mechanism for this compound.

Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a third pathway relevant to the antioxidant activity of certain compounds, particularly in polar solvents. researchgate.netfrontiersin.org This mechanism proceeds in two steps: first, the antioxidant molecule undergoes deprotonation to form an anion. Subsequently, this anion transfers an electron to the free radical, neutralizing it. mdpi.com The thermodynamic feasibility of the SPLET mechanism is evaluated by the proton affinity (PA) and the electron transfer enthalpy (ETE). mdpi.com

Computational studies on triazole benzoic acid hybrids have explored the SPLET mechanism as a possible route for their antioxidant activity. mdpi.com These studies indicate that the deprotonation of a carboxylic acid or other acidic group can facilitate the subsequent electron transfer. Given that this compound possesses a carboxylic acid group, it is plausible that it could act as an antioxidant via the SPLET mechanism under appropriate pH conditions. However, without specific experimental or computational data for this compound, its activity through this pathway remains speculative.

Potential in Other Therapeutic Areas

Anti-inflammatory Research

Thiazole derivatives have garnered significant interest for their anti-inflammatory properties. wisdomlib.orgglobalresearchonline.net Research has shown that various synthetic thiazole compounds can exhibit considerable anti-inflammatory effects, making them potential candidates for the development of new therapeutic agents. wisdomlib.orgresearchgate.net The anti-inflammatory activity of these compounds is often evaluated in vivo using models such as carrageenan-induced and formalin-induced paw edema in rats. wisdomlib.org

Studies on different series of thiazole derivatives have demonstrated their ability to inhibit key inflammatory mediators. For example, some thiazole analogues have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory pathway. nih.gov Others have shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular assays. rsc.org While no specific anti-inflammatory data for this compound has been reported, the collective evidence for the anti-inflammatory potential of the thiazole scaffold suggests that this compound may warrant investigation in this therapeutic area.

Anticancer Research

The thiazole ring is a prominent scaffold in the design of novel anticancer agents due to its presence in a number of compounds with cytotoxic activity against various cancer cell lines. globalresearchonline.netrsc.org Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. nih.govmdpi.com

Below is a table summarizing the in vitro anticancer activity of some related thiazole and benzoic acid derivatives against various cancer cell lines. It is important to note that these are not the results for this compound but for structurally related compounds.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 1,2,4-Triazole Benzoic Acid Hybrids | MCF-7 (Breast) | 15.6 - 23.9 µM | nih.govnih.gov |

| 1,2,4-Triazole Benzoic Acid Hybrids | HCT-116 (Colon) | 15.6 - 23.9 µM | nih.govnih.gov |

| Thiazole Derivatives | HepG2 (Liver) | 26.8 - 51.7 µM | mdpi.com |

| Thiazolidin-4-one Derivatives | COLO-205 (Colon) | 5.03 µg/mL | nih.gov |

| Thiazolidin-4-one Derivatives | MDA-MB-231 (Breast) | 5.81 µg/mL | nih.gov |

| Benzoic Acid | MG63 (Bone) | 85.54±3.17 µg/ml (48h) | dergipark.org.tr |

| Benzoic Acid | A673 (Bone) | 120.3±13.2 µg/ml (48h) | dergipark.org.tr |

Receptor Binding Assays and Target Identification

Similarly, comprehensive data from receptor binding assays for This compound are not available in published literature. Consequently, specific protein targets for this compound have not been identified through these methods.

However, it is noteworthy that a structurally related compound, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) , has been extensively studied and is recognized as a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This structural similarity suggests that the 2-methyl-1,3-thiazole moiety, when appropriately substituted, may have the potential to interact with this class of receptors. Further research would be necessary to determine if This compound shares this pharmacological characteristic.

Due to the absence of specific research findings, data tables for enzyme inhibition and receptor binding cannot be generated at this time.

Applications in Materials Science and Supramolecular Chemistry

Role as a Building Block in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, containing both a carboxylate group and a thiazole (B1198619) ring, makes it a theoretically suitable ligand for MOF synthesis. The carboxylate group can form strong bonds with metal centers, while the thiazole ring could potentially offer additional coordination sites or be tailored to influence the pore environment and functionality of the resulting framework. However, a review of available literature did not yield specific examples or detailed studies of MOFs constructed using this particular compound.

Use in Coordination Chemistry for Complex Formation

The formation of coordination complexes with metal ions is a fundamental aspect of inorganic and materials chemistry. The carboxylic acid moiety of this compound is a primary site for coordination with a wide range of metal ions. The nitrogen atom of the thiazole ring could also act as a coordination site, potentially leading to the formation of polynuclear or higher-dimensional structures. While studies on similar molecules with thiazole and carboxylic acid functionalities have been reported, specific research detailing the synthesis, crystal structure, and properties of coordination complexes derived from this compound is not found in the surveyed literature.

Development of Functional Polymeric Materials

In principle, this compound could be incorporated into polymeric materials. It could be used as a monomer or as a functional additive to impart specific properties to a polymer chain. For instance, the thiazole group could enhance thermal stability or introduce specific electronic or optical properties. However, there are no specific reports of its polymerization or incorporation into functional polymeric materials in the available scientific literature.

Applications in Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The combination of the carboxylic acid group, capable of forming strong hydrogen bonds, and the aromatic thiazole ring, which can participate in π-π stacking interactions, suggests that this compound could be a valuable component in the design of self-assembling systems and supramolecular architectures. These interactions could direct the formation of well-defined nanoscale structures. Nevertheless, specific studies on the self-assembly behavior of this compound have not been identified in the public scientific domain.

Advanced Research Topics and Future Directions

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid, SAR studies would systematically alter different parts of the molecule to understand their contribution to its biological effects. Key areas for modification would include the thiazole (B1198619) ring, the methyl group, and the benzoic acid moiety.

Table 1: Potential Modifications for SAR Studies of this compound

| Molecular Scaffold | Potential Modifications | Rationale |

| Benzoic Acid Ring | Substitution at ortho-, meta-, and para-positions with various functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups). | To explore the impact of electronic and steric effects on binding affinity and activity. |

| Thiazole Ring | Substitution at the C5 position. | To investigate the influence of substituents on the heterocyclic core's interaction with biological targets. |

| Methyl Group | Replacement with other alkyl groups (ethyl, propyl, etc.) or functionalized chains. | To probe the role of this group in target binding and its impact on lipophilicity. |

| Carboxylic Acid Group | Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole). | To assess the importance of the acidic proton and the overall charge distribution for activity. |

For instance, a study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors revealed that modifications to the benzoic acid and thiazole rings significantly impacted their inhibitory activity. nih.gov Analogs with pyridine- and pyridazine-carboxylic acids showed potent inhibitory activities. nih.gov Furthermore, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activities and led to higher antiproliferative activities. nih.gov These findings suggest that similar modifications to this compound could yield compounds with enhanced and potentially novel bioactivities.

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, would be integral to these SAR studies. These in silico methods can predict the biological activity of designed analogs and provide insights into their binding modes with specific targets, thereby guiding the synthesis of the most promising compounds. academie-sciences.fr

Prodrug Design and Delivery Systems for this compound

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. researchgate.net For this compound, the carboxylic acid group presents a prime site for prodrug modification.

One common approach is the esterification of the carboxylic acid to form ester prodrugs. These esters are typically more lipophilic than the parent drug, which can enhance their ability to cross cell membranes. Once inside the body, esterases can hydrolyze the ester bond, releasing the active parent drug. researchgate.net

Another strategy involves the formation of amide prodrugs by linking the carboxylic acid to an amino acid or a small peptide. This can improve solubility and potentially target specific transporters in the body.

More advanced delivery systems could also be explored. For example, benzoic acid derivatives have been used as linkers in phosphate prodrugs, which can improve aqueous solubility. acs.org

Integration with Nanotechnology for Enhanced Applications

Nanotechnology offers innovative platforms for drug delivery, diagnostics, and imaging. The integration of this compound with nanotechnology could lead to enhanced therapeutic efficacy and new applications.

Potential Nanotechnology-Based Applications:

Nanoparticle Drug Delivery Systems: The compound could be encapsulated within or conjugated to nanoparticles, such as liposomes, polymeric nanoparticles, or gold nanoparticles. This can improve its solubility, stability, and pharmacokinetic profile. Nanoparticle-based delivery can also enable targeted delivery to specific tissues or cells, reducing off-target effects.

Nanosensors: Thiazole derivatives have been explored as components of photosensitizers. unl.pt This suggests that this compound could potentially be incorporated into nanosensors for the detection of specific biomolecules or for use in photodynamic therapy.

Functionalized Nanomaterials: The benzoic acid moiety can be used to functionalize the surface of nanomaterials, allowing for further modifications or for targeting specific biological sites.

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

The synthesis of thiazole derivatives has traditionally relied on conventional batch methods. researchgate.net However, modern synthetic methodologies offer significant advantages in terms of efficiency, safety, and environmental impact.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. uc.ptmdpi.com The synthesis of this compound could be adapted to a flow process, potentially streamlining its production and enabling easier scale-up.

Photocatalysis: Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. This "green" chemistry approach can enable novel bond formations and transformations under mild conditions. organic-chemistry.orgresearchgate.net Recent research has demonstrated the use of photocatalysis for the synthesis of thiazoles, offering an alternative, environmentally friendly route to compounds like this compound. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbepls.com This technique has been successfully applied to the synthesis of various thiazole derivatives and could be a valuable tool for the efficient synthesis of this compound and its analogs.

High-Throughput Screening for New Biological Targets

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against specific biological targets. To identify new biological targets for this compound, a library of its derivatives could be screened against a wide array of assays representing different cellular pathways and disease states.

The process would involve:

Library Generation: Synthesizing a diverse library of analogs of this compound based on SAR principles.

Assay Development: Creating a panel of in vitro assays for various enzymes, receptors, and cellular processes.

Automated Screening: Using robotic systems to test the entire compound library against the assay panel.

Hit Identification and Validation: Identifying compounds that show activity in specific assays ("hits") and then confirming and characterizing their activity in secondary assays.

This unbiased approach could uncover unexpected biological activities and therapeutic applications for this class of compounds. For example, screening of triazole benzoic acid hybrids has been used to identify compounds with antioxidant properties. mdpi.com

Toxicological Profile and Environmental Impact Studies

A comprehensive understanding of the toxicological profile and environmental impact of this compound is essential for its safe development and use.

Toxicological Profile: Preliminary hazard identification from publicly available data suggests that this compound may cause skin and serious eye irritation. nih.govapolloscientific.co.uk Its isomer, 4-(4-methyl-1,3-thiazol-2-yl)benzoic acid, is indicated as being harmful if swallowed and may cause respiratory irritation. nih.gov

Table 2: GHS Hazard Statements for this compound and an Isomer

| Compound | GHS Hazard Statements | Source |

| This compound | H315: Causes skin irritationH319: Causes serious eye irritation | PubChem nih.gov |

| 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem nih.gov |

Further in vitro and in vivo toxicological studies would be necessary to establish a complete safety profile, including assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Environmental Impact: The environmental fate and impact of thiazole-containing compounds are of growing interest, as they are used in various industrial and pharmaceutical applications. researchgate.net Studies on the degradation of thiazole pollutants are important for understanding their persistence and potential ecotoxicity. nih.gov Research into the biodegradability and potential for bioaccumulation of this compound would be necessary to assess its environmental risk. Advanced oxidation processes and enzymatic approaches are potential methods for the degradation of such compounds in the environment. nih.gov

常见问题

Q. Q1. What are the standard synthetic routes for preparing 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid, and how are intermediates purified?

Answer: The compound is typically synthesized via a multi-step coupling reaction. A common approach involves:

Thiazole Ring Formation : Reacting 4-bromobenzoic acid with 2-methylthiazole-4-carboxylic acid derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .

Purification : Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Characterization : Melting point analysis (mp ~139–140°C ) and HPLC purity verification (>97% ).

Q. Q2. What spectroscopic and analytical methods are essential for characterizing this compound?

Answer: Key methods include:

- 1H NMR : To confirm aromatic proton environments and thiazole substituents (e.g., δ ~7.8–8.2 ppm for benzoic acid protons ).

- LC-MS : For molecular weight confirmation (expected [M+H]+ at m/z 220.26 ).

- Elemental Analysis : To validate C, H, N, S content (e.g., C: 60.26%, H: 4.14%, N: 6.39%, S: 14.63% ).

Q. Q3. How is the compound screened for preliminary biological activity in academic research?

Answer: Initial pharmacological screening often involves:

- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorescence-based protocols .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. Q4. How can researchers resolve discrepancies in reported melting points for this compound?